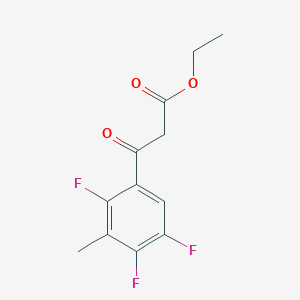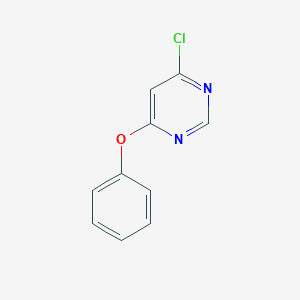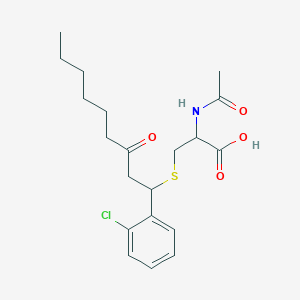
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate
描述
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate is a chemical compound of interest due to its trifluoromethyl group and phenyl ring, which may suggest its utility in a range of chemical reactions and applications, including pharmaceuticals and materials science. The compound's specific synthesis, structure, and properties may offer unique characteristics useful in these fields.
Synthesis Analysis
The synthesis of related ethyl 3-oxopropanoate compounds involves various strategies, including 1,3-dipolar cycloadditions and reactions with alkynes, leading to CF3-substituted pyrazoles with good overall yields and excellent regioselectivities (Gladow, Daniel et al., 2014). Additionally, ethyl 3,3,3-trifluoropropanoate has been synthesized as an additive to enhance the performance of lithium-ion batteries, indicating the functional versatility of related compounds (Huang, Tao et al., 2016).
Molecular Structure Analysis
Polymorphism in compounds closely related to ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate has been studied, revealing challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt, F. et al., 2013). These findings emphasize the importance of detailed structural analysis in understanding such compounds.
Chemical Reactions and Properties
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate's related reactions include the synthesis of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates, showcasing the reactivity of similar compounds with amines to form products existing as mixtures of Z and E isomers (Pryadeina, M. V. et al., 2007).
Physical Properties Analysis
The physical properties of ethyl 3-oxopropanoate derivatives are influenced by their molecular structure, with specific polymorphic forms showing distinct X-ray diffraction patterns and spectroscopic characteristics, which are crucial for their identification and application (Vogt, F. et al., 2013).
Chemical Properties Analysis
The chemical behavior of ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate and related compounds, particularly in reactions with nucleophilic reagents, demonstrates the synthetic versatility and potential for the development of compounds with desired functionalities (Pasternak, P. et al., 2000).
属性
IUPAC Name |
ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-3-18-10(17)5-9(16)7-4-8(13)12(15)6(2)11(7)14/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTINRPRTRKCTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555109 | |
| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate | |
CAS RN |
112822-88-5 | |
| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)